N-(pyrimidin-5-yl)acetamide
Overview
Description
N-(pyrimidin-5-yl)acetamide is a chemical compound that falls within the broader class of pyrimidine derivatives. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The acetamide group attached to the pyrimidine ring suggests that these compounds could have various biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine acetamide derivatives can involve multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involves the variability of substituents at the 3-position of the pyrimidine ring and has been investigated for their selective binding to Peripheral Benzodiazepine Receptors (PBR) . Another example is the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which includes steps such as condensation with urea, chlorination with phosphorus oxychloride, and condensation with ethane-1,2-diamine .
Molecular Structure Analysis
The molecular structure of pyrimidine acetamide derivatives can be elucidated using techniques such as X-ray crystallography. The crystal structures of various derivatives have been determined, revealing the inclination angles between the pyrimidine ring and other aromatic systems within the molecules . These structural details are crucial for understanding the molecular interactions and the potential biological activity of these compounds.
Chemical Reactions Analysis
Pyrimidine acetamides can participate in various chemical reactions, including hydrogen bonding, which is often observed in their crystal structures. For example, in some compounds, molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers with ring motifs . These intermolecular interactions can significantly influence the physical properties and reactivity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine acetamide derivatives can be predicted and analyzed using computational methods such as density functional theory (DFT). Studies have compared optimized geometric bond lengths and bond angles obtained by DFT with experimental X-ray diffraction values . Additionally, the molecular electrostatic potential (MEP) surface maps can be investigated to understand the electronic properties of these molecules . The intermolecular interactions within the crystal structures can be quantitatively analyzed using Hirshfeld surface analysis .
Biological Activity and Case Studies
Pyrimidine acetamide derivatives have been evaluated for their biological activities, particularly as ligands for PBR, which is associated with various physiological functions. Some compounds have shown high affinity for PBR and the ability to modulate steroid biosynthesis in C6 glioma cells . Moreover, certain derivatives have demonstrated marked inhibition against the proliferation of various human cancer cell lines, displaying promising anticancer activity . These findings underscore the potential therapeutic applications of pyrimidine acetamide derivatives in medicine.
Scientific Research Applications
1. Anti-inflammatory Applications
- Summary of Application : Pyrimidines, including “N-(pyrimidin-5-yl)acetamide”, have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
2. Anti-Cancer Applications
- Summary of Application : Pyrrolo [3,2-d]pyrimidines, a class of compounds that are sterically and electronically similar to the naturally occurring purine nucleobases, have shown promise in the development of antitumor agents .
- Methods of Application : The compounds were screened against the NCI-60 Human Tumor Cell Line panel, and the results were analyzed using the COMPARE algorithm to elucidate potential mechanisms of action .
- Results or Outcomes : COMPARE analysis returned strong correlation to known DNA alkylators and groove binders, corroborating the hypothesis that these pyrrolo [3,2-d]pyrimidines act as DNA or RNA alkylators . N5 substitution reduced the EC50 against CCRF-CEM leukemia cells by up to 7-fold .
properties
IUPAC Name |
N-pyrimidin-5-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5(10)9-6-2-7-4-8-3-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXRYNIAZAHCLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632177 | |
Record name | N-(Pyrimidin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrimidin-5-yl)acetamide | |
CAS RN |
45810-14-8 | |
Record name | N-(Pyrimidin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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